(3-(Methylthio)pyridin-2-yl)methanamine, also known by its chemical structure as 3-(methylthio)-2-pyridinylmethanamine, is a compound that belongs to the class of organic molecules known as aralkylamines. This compound features a pyridine ring substituted with a methylthio group and a primary amine functional group. It has garnered interest due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers and databases, including Chemsrc and Ambeed, which provide detailed specifications and availability for research purposes. The chemical structure and properties are cataloged under specific CAS numbers, facilitating its identification in scientific literature.
(3-(Methylthio)pyridin-2-yl)methanamine is classified under:
The synthesis of (3-(methylthio)pyridin-2-yl)methanamine can be achieved through several methods, primarily involving nucleophilic substitution reactions or reductive amination processes.
In practice, the synthesis may involve:
The molecular formula for (3-(methylthio)pyridin-2-yl)methanamine is . Its structural representation includes:
Key molecular data include:
(3-(Methylthio)pyridin-2-yl)methanamine participates in several chemical reactions:
These reactions typically require specific conditions such as temperature control, choice of solvents, and catalysts depending on the desired product.
The mechanism of action for (3-(methylthio)pyridin-2-yl)methanamine in biological systems may involve:
Research into its pharmacological effects is ongoing, with preliminary studies suggesting potential roles in neuropharmacology due to its ability to cross the blood-brain barrier.
Further research is required for comprehensive data on stability under various conditions, potential degradation products, and reactivity with other common laboratory reagents.
(3-(Methylthio)pyridin-2-yl)methanamine has several scientific uses:
The (3-(Methylthio)pyridin-2-yl)methanamine scaffold represents a strategically designed chemical architecture engineered to circumvent established resistance mechanisms in mycobacterial infections, particularly tuberculosis (TB). This compound belongs to a class of structurally optimized pyridine derivatives demonstrating exceptional potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains. The core innovation lies in the synergistic integration of the pyridin-2-yl-methanamine backbone with the strategically positioned methylthio (-SMe) substituent at the 3-position. This molecular configuration enables dual mechanisms: disruption of essential cell wall biosynthesis via MmpL3 inhibition and potential interference with bacterial energy metabolism pathways, thereby overcoming limitations of conventional therapeutics [2] [5].
Research highlights the scaffold's exceptional potency against drug-resistant isolates. Compound 62, a close structural analogue sharing the pyridine-2-methylamine core, demonstrated remarkable activity against M. tb strain H37Rv (MIC = 0.016 μg/mL) and clinically isolated MDR/XDR-TB strains (MIC = 0.0039-0.0625 μg/mL) [2]. Critically, resistance generation studies confirmed that mutations specifically within the mmpL3 gene (e.g., S288T) conferred resistance to this compound class, providing direct mechanistic validation of MmpL3 as its primary target [2]. This target is crucial as MmpL3 facilitates the export of mycolic acids—essential components of the mycobacterial cell wall—making it a vulnerable point for novel therapeutics unaffected by existing resistance mechanisms targeting ribosomes or DNA replication [2] [5].
Table 1: Comparative Activity Profile of Pyridin-2-yl-methanamine Derivatives Against M. tuberculosis Strains
Compound Structural Feature | H37Rv MIC (μg/mL) | MDR-TB MIC Range (μg/mL) | XDR-TB MIC Range (μg/mL) | Primary Target | Key Advantage |
---|---|---|---|---|---|
Pyridine-2-methylamine (e.g., Compound 62) | 0.016 | 0.0039-0.031 | 0.016-0.0625 | MmpL3 | High potency vs MDR/XDR |
Imidazo[1,2-b]pyridazine (e.g., 3-Methoxy-2-phenyl) | ~0.1 | Data in progress | Data in progress | Undefined | Novel chemotype |
Bedaquiline | 0.03-0.12 | 0.12-0.5 | 0.5-2.0 | ATP Synthase | Approved for MDR-TB |
Clofazimine | 0.079-2.53 μM | Highly Variable | Highly Variable | NDH-2/MmpL3? | Repurposed, variable efficacy |
The scaffold offers distinct pharmacological advantages over older anti-TB drugs and newer chemical classes. Its relatively low in vitro cytotoxicity (Vero cell IC₅₀ ≥ 16 μg/mL for compound analogues) indicates a promising initial therapeutic window, although comprehensive toxicology data specific to (3-(Methylthio)pyridin-2-yl)methanamine requires further investigation [2]. Furthermore, moderate metabolic stability in liver microsomes (CL~int~ = 28 μL/min/mg for lead compounds) suggests potential for oral bioavailability, a critical factor for TB treatment adherence in endemic regions [2]. The methylthio moiety specifically contributes to enhanced target binding affinity and potentially improved membrane permeability compared to simpler pyridin-2-yl-methanamine derivatives lacking this substitution, although systematic comparative studies within this specific series are ongoing [1] [2] [5].
(3-(Methylthio)pyridin-2-yl)methanamine occupies a distinct niche within the broader landscape of pyridine-containing antimycobacterial pharmacophores. Its significance stems from its optimized target engagement profile directed against MmpL3, setting it apart from pyridine derivatives acting on other targets like DprE1 (e.g., benzothiazinones) or the electron transport chain (e.g., bedaquiline analogues). The molecule exemplifies a structure-based refinement of the fundamental pyridine-2-methylamine motif, which has been extensively validated as a privileged structure for MmpL3 inhibition [2] [5]. The 3-(methylthio) substitution represents a deliberate bioisosteric and electronic optimization strategy, potentially enhancing interactions within a hydrophobic subpocket of the MmpL3 transporter compared to common substituents like methyl, halogen, or methoxy groups found in earlier generation compounds [1] [2].
Structure-activity relationship (SAR) studies within the pyridine-2-methylamine class reveal the critical influence of C3 substituents on potency and spectrum. While simple methyl groups (e.g., (3-Methylpyridin-2-yl)methanamine hydrochloride) provide baseline activity, the methylthioether group offers a unique combination of enhanced lipophilicity, moderate steric bulk, and a polarizable sulfur atom capable of specific interactions [1] [2]. This SAR sensitivity is evident in comparisons showing significant potency differences between closely related analogues. The pyridin-2-yl-methanamine core itself is essential, as modifications like conversion to pyrazines, pyrimidines, or thienopyridines (e.g., thieno[3,2-b]pyridin-7-amines) drastically alter target selectivity and biological activity profiles, often shifting focus away from mycobacterial targets towards neurological targets like nAChRs or disease-specific therapies [6] [7].
Table 2: Structural Diversity and Target Focus in Pyridine/Related Heterocycle-Based Pharmacophores
Core Heterocycle & Key Substitution | Representative Compound/Class | Primary Biological Target | Indication Focus | Structural Distinguisher from (3-(Methylthio)pyridin-2-yl)methanamine |
---|---|---|---|---|
Pyridin-2-yl-methanamine (C3-SMe) | (3-(Methylthio)pyridin-2-yl)methanamine | MmpL3 | Tuberculosis | Reference Compound |
Pyridin-2-yl-methanamine (C3-Me) | (3-Methylpyridin-2-yl)methanamine | MmpL3 | Tuberculosis | C3 Methyl vs Methylthio |
Imidazo[1,2-b]pyridazine | 3-Methoxy-2-phenyl derivatives | Undefined Novel Target | Tuberculosis, M. marinum | Fused bicyclic core; Different ring system |
Thieno[3,2-b]pyridine | Thieno[3,2-b]pyridin-7-amines | IKBKAP modulators? | Familial Dysautonomia | Sulfur atom in fused ring; Amino position |
4,6-Disubstituted-2-Aminopyrimidine | Non-canonical agonists | α7 nAChR | CNS Disorders (Alzheimer's, Schizophrenia) | Pyrimidine core; Agonist pharmacology |
Di(2-picolyl)amine derivatives | PNU-120596 co-agonists | α7 nAChR | Inflammation, Cognitive Disorders | Bis-pyridyl; PAM-dependent activity |
The scaffold's chemical tractability enables focused library synthesis for further optimization. Key positions amenable to modification include the methyl group on the sulfur (potential oxidation to sulfoxide/sulfone for modulating reactivity and polarity), the methylene bridge of the methanamine (constrained analogues via ring formation), and the nitrogen atom of the methanamine (secondary amine generation, acylation, sulfonylation) [1] [2] [6]. Synthetic routes often begin with commercially available 2-chloro-3-(methylthio)pyridine or similar precursors, undergoing nucleophilic substitution or reductive amination to install the methanamine moiety [1] [9]. These systematic structural explorations are crucial for refining pharmacokinetic properties while maintaining high anti-mycobacterial potency and overcoming potential resistance development associated with single-point mutations in mmpL3 [2] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7